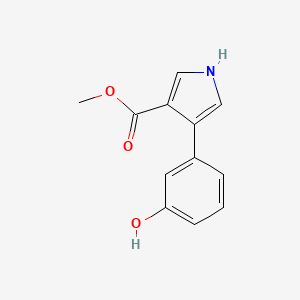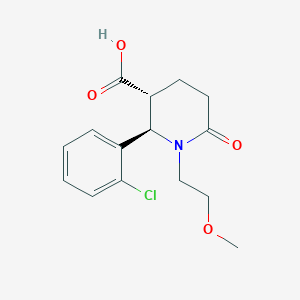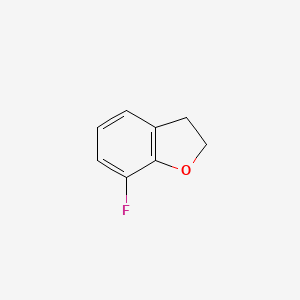
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Bromométhyl)-4-(trifluorométhyl)oxazole-5-carboxylate d'éthyle est un composé chimique appartenant à la famille des oxazoles. Ce composé se caractérise par la présence d'un groupe bromométhyle, d'un groupe trifluorométhyle et d'un groupe ester éthylique liés à un cycle oxazole. Il est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique, notamment en synthèse organique et en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Bromométhyl)-4-(trifluorométhyl)oxazole-5-carboxylate d'éthyle implique généralement les étapes suivantes :
Formation du cycle oxazole : Le cycle oxazole peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'une α-halocétone et un amide.
Introduction du groupe bromométhyle : Le groupe bromométhyle peut être introduit par une réaction de bromation en utilisant du N-bromosuccinimide (NBS) comme agent bromant.
Addition du groupe trifluorométhyle : Le groupe trifluorométhyle peut être introduit par une réaction de substitution nucléophile en utilisant un réactif trifluorométhylant.
Estérification : L'étape finale implique l'estérification du groupe acide carboxylique avec de l'éthanol pour former l'ester éthylique.
Méthodes de production industrielle
La production industrielle de 2-(Bromométhyl)-4-(trifluorométhyl)oxazole-5-carboxylate d'éthyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Bromométhyl)-4-(trifluorométhyl)oxazole-5-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe bromométhyle peut être substitué par des nucléophiles tels que des amines, des thiols ou des alcoolates.
Oxydation : Le composé peut être oxydé pour former les dérivés oxazole correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool ou le cycle oxazole en un hétérocycle plus saturé.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l'azoture de sodium, le thiolate de potassium et l'alcoolate de sodium. Les conditions typiques impliquent des solvants aprotiques polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés en conditions acides ou basiques.
Réduction : Les agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine peut donner un dérivé oxazole substitué par une amine, tandis que l'oxydation peut produire un acide carboxylique oxazole.
Applications de la recherche scientifique
Le 2-(Bromométhyl)-4-(trifluorométhyl)oxazole-5-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Synthèse organique : Il sert de brique de base pour la synthèse de molécules plus complexes, notamment de produits pharmaceutiques et d'agrochimiques.
Chimie médicinale : Le composé est utilisé dans le développement de candidats médicaments potentiels, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Études biologiques : Il peut être utilisé comme sonde pour étudier les voies et mécanismes biologiques, en particulier ceux impliquant des groupes bromométhyle et trifluorométhyle.
Science des matériaux : Le composé est utilisé dans la synthèse de nouveaux matériaux présentant des propriétés uniques, telles que les diodes électroluminescentes organiques (OLED) et les polymères.
Mécanisme d'action
Le mécanisme d'action du 2-(Bromométhyl)-4-(trifluorométhyl)oxazole-5-carboxylate d'éthyle dépend de son application spécifique. En chimie médicinale, le composé peut agir par :
Inhibition des enzymes : Le groupe bromométhyle peut former des liaisons covalentes avec les résidus du site actif des enzymes, entraînant une inhibition.
Modulation des récepteurs : Le groupe trifluorométhyle peut améliorer l'affinité de liaison du composé à certains récepteurs, modulant leur activité.
Modification des voies biologiques : Le composé peut interagir avec diverses cibles moléculaires, affectant les voies et les processus biologiques.
Applications De Recherche Scientifique
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving bromomethyl and trifluoromethyl groups.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as organic light-emitting diodes (OLEDs) and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibiting Enzymes: The bromomethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Modulating Receptors: The trifluoromethyl group can enhance the binding affinity of the compound to certain receptors, modulating their activity.
Altering Biological Pathways: The compound can interact with various molecular targets, affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Le 2-(Bromométhyl)-4-(trifluorométhyl)oxazole-5-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que :
2-Chlorométhyl-4-(trifluorométhyl)oxazole-5-carboxylate d'éthyle : Structure similaire, mais avec un groupe chlorométhyle au lieu d'un groupe bromométhyle.
2-(Bromométhyl)-4-méthyl-oxazole-5-carboxylate d'éthyle : Structure similaire, mais avec un groupe méthyle au lieu d'un groupe trifluorométhyle.
2-(Bromométhyl)-4-(trifluorométhyl)thiazole-5-carboxylate d'éthyle : Structure similaire, mais avec un cycle thiazole au lieu d'un cycle oxazole.
Unicité
La présence de groupes bromométhyle et trifluorométhyle dans le 2-(Bromométhyl)-4-(trifluorométhyl)oxazole-5-carboxylate d'éthyle le rend unique, car ces groupes peuvent influencer considérablement la réactivité, la stabilité et l'activité biologique du composé. Le groupe trifluorométhyle, en particulier, peut améliorer la lipophilie et la stabilité métabolique du composé, ce qui en fait un échafaudage précieux dans la conception de médicaments.
Propriétés
Formule moléculaire |
C8H7BrF3NO3 |
|---|---|
Poids moléculaire |
302.04 g/mol |
Nom IUPAC |
ethyl 2-(bromomethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H7BrF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3 |
Clé InChI |
UDRPEMGPUNDNJQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(O1)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)










![(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B11812550.png)


